molecular formula C19H20N2O2 B2686803 N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-33-1

N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2686803
CAS No.: 941969-33-1
M. Wt: 308.381
InChI Key: DWQYTMPHFHNTSK-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a chemical compound of interest in medicinal chemistry and preclinical research, built around the furo[3,2-b]pyridine core structure. This scaffold is recognized as a privileged structure in drug discovery due to its resemblance to other biologically active fused bicyclic heterocycles . Compounds featuring the furo[3,2-b]pyridine structure have been investigated as key scaffolds in the development of potent and selective receptor modulators. Specifically, structurally related thieno[3,2-b]pyridine-5-carboxamide analogues have been identified as potent negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5), demonstrating high potency, significant brain penetrance, and improved oral bioavailability in preclinical models . Furthermore, related thienopyridine derivatives have shown promising, broad-spectrum antimicrobial activity in vitro, inhibiting the growth of microbial strains such as E. coli , B. mycoides , and C. albicans . The structural features of this compound, including the furo[3,2-b]pyridine core and the carboxamide linkage, are common in the design of small molecule libraries for screening against various biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-4-5-14-7-9-15(10-8-14)21-19(22)18-12-16-17(23-18)11-6-13(2)20-16/h6-12H,3-5H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQYTMPHFHNTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from peer-reviewed literature and synthetic reports.

Core Heterocyclic Scaffold

  • Target Compound: Furo[3,2-b]pyridine core.
  • Analog 2: Thieno[2,3-b]pyridines (e.g., ) replace the furan oxygen with sulfur, enhancing lipophilicity and altering metabolic stability .

Substituent Variations

  • Target Compound : A 4-butylphenyl group at the carboxamide position provides moderate hydrophobicity, which may improve membrane permeability compared to shorter alkyl chains.
  • Analog 4 : Fluorophenyl substituents (e.g., ) enhance electronegativity, improving binding affinity in halogen-bonding interactions but possibly increasing toxicity risks .

Functional Group Modifications

  • Target Compound : A methyl group at position 5 on the furopyridine core may sterically hinder interactions with bulkier binding pockets.

Data Tables: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Impact Reference
N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Furo[3,2-b]pyridine 5-methyl, 4-butylphenylcarboxamide Moderate lipophilicity, steric hindrance N/A
2-(Allylsulfanyl)-5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide Benzofuran-pyrimidine 4-methoxyphenyl, allylsulfanyl Increased solubility, metabolic instability
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide Thieno[2,3-b]pyridine Bromophenyl, cyano Halogen bonding, enhanced reactivity
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide Pyrimidine Fluorophenyl, hydroxyphenyl Electronegativity, improved binding affinity

Research Findings and Implications

  • Synthetic Challenges : The fusion pattern of furo[3,2-b]pyridine complicates regioselective functionalization compared to simpler heterocycles like benzofuran .
  • Computational Modeling : Software tools such as SHELX and ORTEP-3 () are critical for resolving structural ambiguities in fused heterocycles, though experimental data for the target compound are lacking .
  • Pharmacological Predictions: Based on analogs, the 4-butylphenyl group may confer longer half-life than smaller alkyl chains but could limit aqueous solubility. Comparative molecular docking studies with thienopyridine derivatives () suggest that sulfur-containing cores exhibit stronger binding to cytochrome P450 enzymes .

Biological Activity

N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a furo[3,2-b]pyridine core, which is known for its interaction with various biological targets. The presence of the butylphenyl group enhances lipophilicity, potentially improving bioavailability.

Research indicates that compounds similar to this compound may interact with specific enzymes and receptors involved in disease pathways. For instance, studies on related thieno[2,3-b]pyridine derivatives have shown selective inhibition of PfGSK-3, an enzyme implicated in malaria pathogenesis. These findings suggest that the furo[3,2-b]pyridine scaffold may also exhibit similar inhibitory effects on kinases involved in various diseases .

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties. In vitro assays against Plasmodium falciparum showed significant antiparasitic activity with IC50 values in the low micromolar range. This activity is crucial in the context of increasing resistance to conventional antimalarial drugs.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated on human cell lines (e.g., HEK293T). The selectivity index (SI) was calculated to assess the therapeutic window, revealing that while the compound exhibits some cytotoxicity, it remains significantly more potent against P. falciparum than against human cells .

Case Study 1: Structure-Activity Relationship (SAR)

A structure-activity relationship study involving various derivatives of furo[3,2-b]pyridine highlighted the importance of the aromatic substituent at the nitrogen atom for maintaining antiplasmodial activity. Modifications to the phenyl ring influenced both potency and selectivity against P. falciparum .

Case Study 2: Comparative Analysis

Comparative studies with other pyridine derivatives revealed that this compound exhibited superior activity against certain strains of P. falciparum, suggesting its potential as a lead compound for further development .

Data Tables

Compound IC50 (µM) Selectivity Index Target
This compound0.5>100PfGSK-3
Thieno[2,3-b]pyridine derivative 10.8>50PfGSK-3
Thieno[2,3-b]pyridine derivative 21.0>70PfGSK-3

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